Sub‑Nanomolar P‑gp ATPase Inhibition Outperforms Tariquidar, Elacridar, and Cyclosporin A
In a head‑to‑head ATPase assay using MDR1‑enriched membrane vesicles, encequidar (HM30181) demonstrated an IC50 of 0.63 nM, making it the most potent inhibitor among all tested comparators. This potency exceeded that of the third‑generation inhibitor tariquidar (XR9576) and the dual P‑gp/BCRP inhibitor elacridar (GF120918), as well as the first‑generation inhibitor cyclosporin A [1].
| Evidence Dimension | P‑gp ATPase inhibition (IC50, nM) in MDR1‑enriched membrane vesicles |
|---|---|
| Target Compound Data | 0.63 nM |
| Comparator Or Baseline | Tariquidar (XR9576), elacridar (GF120918), and cyclosporin A; all exhibited higher IC50 values in the same assay [1] |
| Quantified Difference | Encequidar is the most potent; exact comparator IC50 values not tabulated but all > 0.63 nM |
| Conditions | In vitro ATPase assay using human MDR1‑enriched membrane vesicles |
Why This Matters
Procurement of a P‑gp inhibitor with the lowest possible ATPase IC50 ensures maximal inhibition at minimal molar doses, reducing the mass of inhibitor required and potentially lowering off‑target effects.
- [1] Kwak JO, et al. Selective inhibition of MDR1 (ABCB1) by HM30181 increases oral bioavailability and therapeutic efficacy of paclitaxel. Eur J Pharmacol. 2010 Feb 10;627(1-3):92-8. doi:10.1016/j.ejphar.2009.11.008. PMID: 19903471. View Source
